molecular formula C26H26N4O3 B11550178 (3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11550178
M. Wt: 442.5 g/mol
InChI Key: JPWSVQMQQRDNHC-OGLMXYFKSA-N
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Description

(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole moiety, a hydrazinylidene group, and a butanamide backbone, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by the introduction of the hydrazinylidene group and the butanamide moiety. Common reagents used in these reactions include ethyl carbazole, hydrazine derivatives, and butanoyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperature control to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbazole or hydrazinylidene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Carbazole derivatives: Compounds with similar aromatic structures but different substituents.

    Hydrazine derivatives: Compounds with similar hydrazinylidene groups but different backbones.

Uniqueness

(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications across various scientific disciplines.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C26H26N4O3/c1-4-30-22-11-6-5-9-19(22)21-15-18(12-13-23(21)30)27-24(31)14-17(3)28-29-26(33)20-10-7-8-16(2)25(20)32/h5-13,15,32H,4,14H2,1-3H3,(H,27,31)(H,29,33)/b28-17+

InChI Key

JPWSVQMQQRDNHC-OGLMXYFKSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC=CC(=C3O)C)/C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC=CC(=C3O)C)C)C4=CC=CC=C41

Origin of Product

United States

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